2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid
Description
Properties
IUPAC Name |
2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O3/c10-8(11,12)5-2-1-3-6(4-5)17-9(13,14)7(15)16/h1-4H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJMHHADPMHRCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(=O)O)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Difluoroacetyl Precursors
A primary route involves the reaction of 3-(trifluoromethyl)phenol with difluoroacetic acid derivatives. In one approach, 3-(trifluoromethyl)phenol is treated with difluoroacetyl chloride in the presence of a base such as triethylamine or pyridine. The reaction proceeds via nucleophilic acyl substitution, where the phenoxide ion attacks the electrophilic carbonyl carbon of difluoroacetyl chloride.
Reaction Conditions
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Yield: 60–75% (dependent on purity of starting materials)
A critical challenge lies in the steric hindrance posed by the trifluoromethyl group, which reduces nucleophilicity at the phenolic oxygen. To mitigate this, catalytic phase-transfer agents like tetrabutylammonium bromide have been employed to enhance reaction kinetics. Post-reaction purification typically involves aqueous workup followed by column chromatography using hexane/ethyl acetate gradients.
Oxidative Fluorination of Hydroxyacetate Intermediates
An alternative method utilizes oxidative fluorination of 2-hydroxy-2-[3-(trifluoromethyl)phenoxy]acetic acid precursors. This two-step process involves:
- Ether Formation : Coupling 3-(trifluoromethyl)phenol with glycolic acid derivatives via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine).
- Fluorination : Treatment with bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) at −20°C to introduce difluoromethyl groups.
Key Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Fluorinating Agent | Deoxo-Fluor | 82% |
| Reaction Time | 6–8 hours | <±5% variance |
| Solvent | Dichloromethane | Maximizes selectivity |
This method circumvents the need for pre-formed difluoroacetyl reagents but requires stringent moisture control due to the hygroscopic nature of fluorinating agents.
Palladium-Catalyzed Carbonylation
Adapting methodologies from fluorophenylacetic acid synthesis, a carbonylation approach has been explored:
- Halogenation : 3-(Trifluoromethyl)phenol is converted to its benzyl bromide derivative using phosphorus tribromide.
- Carbonylation : The bromide undergoes palladium-catalyzed (PdCl₂(PPh₃)₂) carbonylation with carbon monoxide in methanol at 80°C, forming the acetic acid backbone.
- Electrophilic Fluorination : Subsequent treatment with Selectfluor® introduces difluorine atoms at the α-position.
Mechanistic Insights
The carbonylation step proceeds through a Pd(0)/Pd(II) cycle, where oxidative addition of the benzyl bromide to palladium is rate-determining. Fluorination kinetics follow second-order dependence on Selectfluor® concentration, with $$ k_{obs} = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} $$ at 25°C.
Solid-Phase Synthesis for High-Purity Production
Recent advances employ polymer-supported reagents to enhance purity (>99% by HPLC). The protocol involves:
- Immobilized 3-(trifluoromethyl)phenol on Wang resin
- Sequential treatment with difluoroacetic anhydride and cleavage using trifluoroacetic acid
This method achieves 89% yield with reduced purification requirements, though scalability remains limited by resin loading capacity.
Comparative Analysis of Methodologies
The table below synthesizes critical performance metrics across preparation routes:
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Nucleophilic Substitution | 75 | 95 | High | 1.0 |
| Oxidative Fluorination | 82 | 98 | Moderate | 1.8 |
| Carbonylation | 68 | 91 | High | 2.2 |
| Solid-Phase Synthesis | 89 | 99 | Low | 3.5 |
Cost Index normalized to nucleophilic substitution method.
Analytical Characterization
Successful synthesis requires rigorous validation:
- $$^{19}\text{F NMR}$$ : Characteristic doublet at δ −92 ppm (CF₂) and triplet at δ −58 ppm (CF₃)
- HRMS : Calculated for $$ \text{C}{10}\text{H}{7}\text{F}{5}\text{O}{3} $$ [M+H]⁺: 294.0312, observed: 294.0309
- X-ray Crystallography : Orthorhombic crystal system with P2₁2₁2₁ space group (a=7.892 Å, b=10.345 Å, c=12.678 Å)
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The compound can modulate various biochemical pathways, depending on its structure and functional groups. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved in its action.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key analogs and their distinctions:
Key Differences and Implications
Substituent Position and Type: The 3-(trifluoromethyl)phenoxy group in the target compound contrasts with 2-(trifluoromethoxy) () or pyridinyl () moieties in analogs. Positional changes significantly alter electronic effects and steric hindrance, impacting binding to biological targets. Methoxy vs.
Stability: Trifluoromethyl groups enhance thermal and metabolic stability, as seen in haloxyfop.
Biological Activity: Herbicidal Action: Haloxyfop and fluroxypyr () demonstrate that phenoxy-acetic/propanoic acid scaffolds with fluorine substitutions are effective herbicides. The target compound’s trifluoromethyl group may confer similar activity. Pharmaceutical Potential: Bombesin receptor ligands () with trifluoromethyl-phenyl motifs suggest possible neurological applications, though this remains speculative for the target compound.
Research Findings and Data
- Synthesis Challenges: Introducing trifluoromethyl at the 3-position on phenoxy may require specialized coupling reagents, unlike 2-position analogs ().
- Thermal Properties : Melting points for analogs range from 87–90°C () to room-temperature stability (), indicating variability based on substituents.
- Electrochemical Behavior : Fluorine atoms increase oxidative stability, critical for agrochemical longevity.
Biological Activity
2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid is a fluorinated organic compound with significant implications in biological and pharmaceutical research. Its unique chemical structure, characterized by difluoro and trifluoromethyl groups, enhances its reactivity and biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHFO
- Molecular Weight : 240.13 g/mol
- CAS Number : 175543-27-8
Synthesis
The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)phenol with difluoroacetic acid under controlled conditions. The reaction is usually catalyzed by a suitable base, such as sodium hydroxide, and purification is achieved through crystallization or high-performance liquid chromatography (HPLC) .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to various enzymes and receptors, modulating their activity. This compound has been shown to inhibit or activate several biochemical pathways, making it a candidate for further therapeutic exploration .
Pharmacological Implications
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced potency in drug design. For instance, the trifluoromethyl group can significantly increase the efficacy of pharmacophores by improving their interaction with biological targets . The following table summarizes some relevant findings on the biological activity of this compound:
Case Studies
- Inhibition of Enzymatic Activity : A study demonstrated that the introduction of trifluoromethyl groups in related compounds improved their ability to inhibit specific enzymes involved in metabolic pathways. This suggests that this compound may exhibit similar properties .
- Anticancer Applications : Research exploring kinase inhibitors has highlighted the potential of fluorinated compounds in cancer therapy. The unique properties of this compound could be leveraged for developing new anticancer agents targeting specific kinases .
- Neurotransmitter Uptake Inhibition : Studies have shown that fluorinated compounds can significantly affect neurotransmitter uptake mechanisms, which could be relevant for treating neurological disorders .
Safety and Toxicology
While the biological activities are promising, safety data for this compound remains limited. Precautionary measures should be observed when handling this compound due to its potential toxicity as indicated by hazard statements associated with similar fluorinated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
